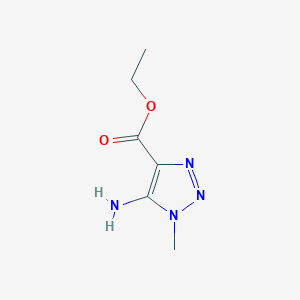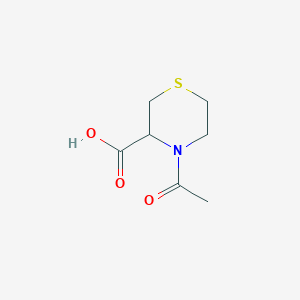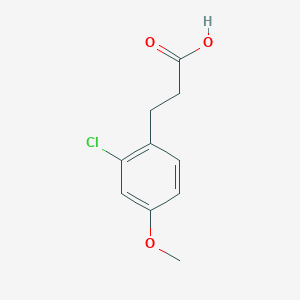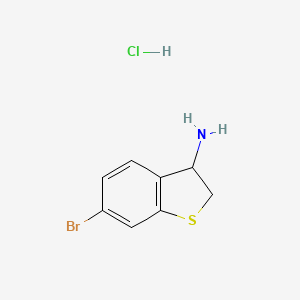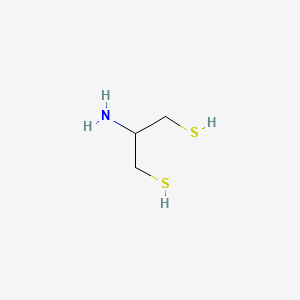
2-Aminopropane-1,3-dithiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Aminopropane-1,3-dithiol is an organic compound with the molecular formula C3H9NS2 It is characterized by the presence of an amino group (-NH2) and two thiol groups (-SH) attached to a propane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Aminopropane-1,3-dithiol can be synthesized through several methods. One common approach involves the reaction of 2-chloropropane-1,3-dithiol with ammonia under controlled conditions. The reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to facilitate the substitution of the chlorine atom with an amino group.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-Aminopropane-1,3-dithiol undergoes various chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides.
Reduction: The compound can be reduced to form the corresponding thiolates.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: Disulfides are the primary products.
Reduction: Thiolates are formed.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Aminopropane-1,3-dithiol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can act as a chelating agent for metal ions, making it useful in biochemical studies.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism by which 2-Aminopropane-1,3-dithiol exerts its effects involves the interaction of its thiol groups with various molecular targets. These interactions can lead to the formation of disulfide bonds, which play a crucial role in the stabilization of protein structures and the regulation of enzymatic activities. The amino group can also participate in hydrogen bonding and other interactions, further influencing the compound’s behavior.
Comparison with Similar Compounds
Similar Compounds
2-Amino-1,3-propanediol: Similar in structure but contains hydroxyl groups instead of thiol groups.
2-Mercaptoethanol: Contains a thiol group but lacks the amino group and the second thiol group.
Uniqueness
2-Aminopropane-1,3-dithiol is unique due to the presence of both an amino group and two thiol groups, which confer distinct chemical reactivity and potential for diverse applications. This combination of functional groups is not commonly found in other compounds, making it a valuable molecule for various research and industrial purposes.
Properties
IUPAC Name |
2-aminopropane-1,3-dithiol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9NS2/c4-3(1-5)2-6/h3,5-6H,1-2,4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJQYYYCQOZMCRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CS)N)S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9NS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00628884 |
Source


|
| Record name | 2-Aminopropane-1,3-dithiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00628884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26691-13-4 |
Source


|
| Record name | 2-Aminopropane-1,3-dithiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00628884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
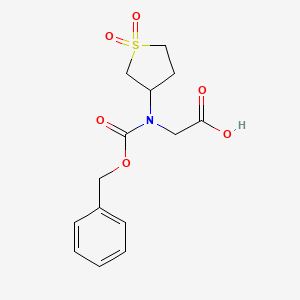
![Benzyl 8-bromo-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate](/img/structure/B13507408.png)
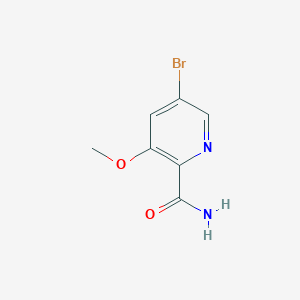
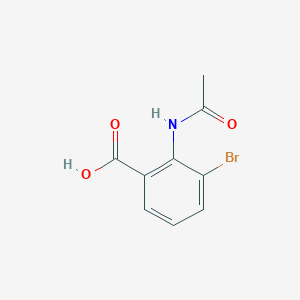
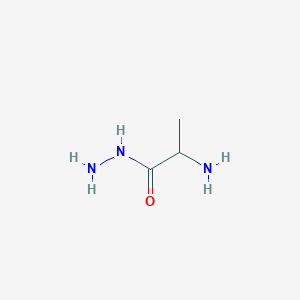

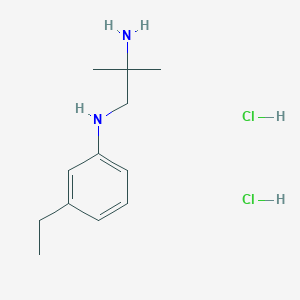
![2-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}-1,3-oxazole-4-carboxylic acid](/img/structure/B13507452.png)
![rac-1-[(2R,5S)-5-(aminomethyl)-1,4-dioxan-2-yl]methanamine dihydrochloride, trans](/img/structure/B13507455.png)

